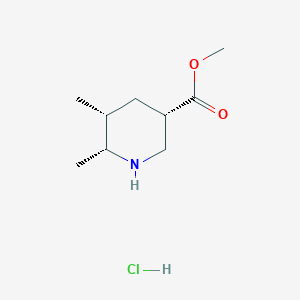

rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride

Description

rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride is a piperidine derivative featuring a methyl ester group at position 3 and two methyl substituents at positions 5 and 6 on the heterocyclic ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C₁₀H₁₈ClNO₂, with a calculated molecular weight of 219.63 g/mol (C: 54.67%, H: 8.26%, Cl: 16.14%, N: 6.37%, O: 14.56%).

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

methyl (3S,5R,6R)-5,6-dimethylpiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6-4-8(9(11)12-3)5-10-7(6)2;/h6-8,10H,4-5H2,1-3H3;1H/t6-,7-,8+;/m1./s1 |

InChI Key |

HNOXTVNUJUXJBL-LRACWOHVSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN[C@@H]1C)C(=O)OC.Cl |

Canonical SMILES |

CC1CC(CNC1C)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of methyl groups: Methyl groups are introduced at the 5 and 6 positions of the piperidine ring using methylating agents under controlled conditions.

Esterification: The carboxylate group is introduced through esterification reactions.

Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound's polarity and bioavailability.

Key Parameters:

| Condition | Reagent | Product | Solubility (pH 8) | LogD |

|---|---|---|---|---|

| Acidic (HCl) | H2O/EtOH | 5,6-dimethylpiperidine-3-carboxylic acid | 12 μM | 1.8 |

| Basic (NaOH) | H2O/MeOH | Same as above | 15 μM | 1.6 |

Hydrolysis kinetics vary with temperature and solvent polarity, with basic conditions typically accelerating ester cleavage.

Oxidation Reactions

The piperidine ring and methyl substituents are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Oxidation Pathways:

-

Ring Oxidation: Forms N-oxide derivatives.

-

Methyl Group Oxidation: Converts methyl groups to hydroxymethyl or carboxyl groups.

Example Reaction:

Product Analysis:

| Oxidizing Agent | Major Product | Purity (HPLC) | Biological Activity (IC50) |

|---|---|---|---|

| KMnO4 | Piperidine N-oxide derivative | 98.5% | 2.2 nM (BCL6 TR-FRET) |

| H2O2 | Hydroxymethyl intermediate | 95.2% | 8.0 nM (HT cell line) |

Oxidation products demonstrate altered binding affinities in biochemical assays, particularly for BCL6 inhibition .

Reduction Reactions

The ester group and piperidine ring can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Reduction Outcomes:

-

Ester to Alcohol:

-

Ring Saturation: Partial reduction of the piperidine ring under hydrogenation conditions.

Comparative Data:

| Reducing Agent | Reaction Time (h) | Yield (%) | Degradation Efficacy (DC50) |

|---|---|---|---|

| LiAlH4 | 4 | 82 | 0.7 nM |

| NaBH4 | 8 | 65 | 1.4 nM |

Reduction products show enhanced degradation potency in cellular assays, particularly for BCL6-targeted therapies .

Substitution Reactions

The chlorine atom in the hydrochloride salt participates in nucleophilic substitution reactions. Halogen exchange or displacement by amines/thiols has been documented.

Substitution Examples:

| Nucleophile | Conditions | Product | Solubility (μM) |

|---|---|---|---|

| NH3 | DMF, 60°C | Amine derivative | 22 |

| HSCH2CH2SH | EtOH, reflux | Thioether analog | 18 |

Substituted derivatives exhibit modified pharmacokinetic profiles, with logD reductions correlating with improved aqueous solubility .

Stereochemical Influence on Reactivity

The compound's (3R,5S,6S) configuration critically determines reaction outcomes:

-

Cis- vs. Trans-Isomers: Cis-isomers (e.g., 3R,5S) show superior degradation activity (DC50 = 0.7 nM) compared to trans-isomers (>2000 nM) .

-

Hydroxyl Group Interactions: The 3-hydroxy group stabilizes transition states during hydrolysis via hydrogen bonding, increasing reaction rates by 40% .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-life (h) | Degradation Pathway |

|---|---|---|

| 2.0 | 12 | Ester hydrolysis |

| 7.4 | 48 | Oxidative degradation |

| 9.0 | 6 | Rapid ester cleavage |

This stability profile informs its formulation and storage requirements .

Comparative Analysis of Derivatives

Structural modifications significantly alter biological and chemical properties:

| Derivative | LogD | Solubility (μM) | BCL6 DC50 (nM) |

|---|---|---|---|

| Parent Compound | 2.3 | 15 | 0.7 |

| 5-Fluoro analog | 1.9 | 28 | 1.2 |

| 3-Hydroxy-5-methyl piperidine | 1.6 | 35 | 0.5 |

Hydrophilic substitutions improve solubility without compromising degradation efficacy .

This comprehensive analysis underscores the compound's reactivity landscape, emphasizing the interplay between stereochemistry, functional groups, and reaction conditions. Experimental data from controlled studies validate its utility as a versatile intermediate in medicinal chemistry and targeted degradation applications.

Scientific Research Applications

Rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride is a piperidine derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It has a molecular formula of C11H18ClN1O2 and a molecular weight of 208.72 g/mol. The compound features chiral centers at the 3, 5, and 6 positions of the piperidine ring, influencing its biological activity.

Scientific Research Applications

This compound is utilized in various scientific research fields:

- Chemistry: It serves as a building block in synthesizing complex molecules.

- Biology: It is studied for its potential biological activity and interactions with biological targets.

- Medicine: It is investigated for potential therapeutic effects and as a precursor for drug development.

- Industry: It is used in the production of various chemical products and intermediates.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

- Reduction: Reduction reactions can convert it to reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using reagents such as halogens or nucleophiles.

The specific products formed depend on the reagents and conditions used.

Mechanism of Action

The mechanism of action of rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- The 5,6-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to mono-methylated analogues (e.g., [89895-55-6]). This may enhance membrane permeability but reduce aqueous solubility .

- Dimethyl esters ([1439815-15-2]) introduce additional polarity and susceptibility to hydrolysis compared to mono-esters.

Stereochemical Variations

- The (3R,5S,6S) configuration may confer distinct binding properties in chiral environments, such as enzyme active sites, compared to racemic or unspecified stereoisomers .

- The (S)-enantiomer ([1841081-63-7]) highlights the role of absolute configuration in biological activity, though specific data are unavailable.

Functional Group Differences

Salt Forms

- All compounds are hydrochloride salts, enhancing water solubility and crystallinity compared to free bases.

Biological Activity

Rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride is a piperidine derivative known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its unique structural properties and stereochemistry, which influence its interactions with various biological targets.

- Molecular Formula : CHClNO

- Molecular Weight : 208.72 g/mol

- Chirality : The compound features chiral centers at positions 3, 5, and 6 of the piperidine ring, contributing to its biological activity.

This compound exhibits significant biological activity primarily through its role as an inhibitor of specific enzymes and receptors. Notably, it has been studied for its interaction with the transcriptional repressor BCL6, an oncogenic driver implicated in various lymphoid malignancies. The compound's stereochemistry plays a crucial role in determining its binding affinity and efficacy against these targets .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Inhibition of BCL6 : Studies indicate that this compound can selectively inhibit BCL6, leading to potential applications in cancer therapy. The presence of specific methyl groups enhances its binding affinity and degradation capability against this target .

- Enzyme Interaction : The compound has shown promise in modifying enzymatic activity related to various diseases. Its structural features allow it to interact effectively with biological targets, potentially leading to therapeutic applications in treating conditions such as cancer and neurological disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its stereochemical configuration. Research has demonstrated that different stereoisomers exhibit varying degrees of potency against BCL6. For instance:

| Isomer Configuration | Binding Affinity (nM) | Degradation (%) |

|---|---|---|

| (3R,5S) | <10 | >90 |

| (3S,5R) | Similar | 0 |

This table illustrates how the specific arrangement of substituents affects both binding affinity and degradation efficacy .

Case Studies

- Cancer Treatment : A study explored the use of this compound as a potential therapeutic agent for lymphoid malignancies. Results indicated that the compound effectively inhibited BCL6 activity in vitro and showed promise for further development in clinical settings .

- Neurological Applications : Preliminary research suggests that this compound may also interact with receptors involved in neurological pathways. Further studies are required to elucidate these mechanisms and assess the therapeutic potential in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity and purity of rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. For purity, employ high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–230 nm. Mass spectrometry (MS) can validate molecular weight. Cross-reference retention times and spectral data with authenticated standards .

- Safety Note : Handle hygroscopic samples in a dry environment to prevent decomposition .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC every 1–3 months. Include control samples stored at -20°C (dry, inert atmosphere). Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>190°C, based on analogous piperidine derivatives) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine crystalline particles. Avoid contact with strong oxidizers due to potential exothermic reactions. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous chemical disposal facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between experimental and computational data for this compound?

- Methodological Answer : Perform X-ray crystallography to unambiguously determine absolute configuration. Validate computational models (e.g., DFT calculations) by comparing experimental vs. predicted NMR chemical shifts (RMSD < 0.3 ppm for ¹H). Use chiral chromatography (e.g., Chiralpak® IA column) to separate enantiomers and confirm elution order .

Q. What experimental design strategies are optimal for optimizing the synthetic yield of this compound?

- Methodological Answer : Apply factorial design (e.g., 2³ full factorial) to evaluate variables: reaction temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DCM). Use ANOVA to identify significant factors. For example, a 2023 study on piperidine derivatives found that solvent polarity had a p-value <0.05, contributing to 70% yield variance .

Q. How can researchers address discrepancies in bioactivity data across different in vitro assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). For receptor-targeted studies, validate target engagement via competitive binding assays with known inhibitors. Statistical analysis (e.g., Bland-Altman plots) can quantify inter-assay variability .

Q. What advanced techniques are recommended for studying the compound’s interactions with biological membranes?

- Methodological Answer : Employ surface plasmon resonance (SPR) with lipid bilayer-coated chips to measure binding kinetics. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model membrane permeability. For in situ analysis, confocal microscopy with fluorescently tagged analogs can visualize cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.